Cas no 1067228-90-3 ((4-Chloro-2,6-dimethoxyphenyl)boronic acid)

(4-Chloro-2,6-dimethoxyphenyl)boronic acid is a boronic acid derivative featuring chloro and methoxy substituents on the phenyl ring, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing chloro group and electron-donating methoxy groups influence its reactivity, enabling selective aryl-aryl bond formation in synthetic organic chemistry. Its stability under typical coupling conditions and compatibility with diverse catalysts enhance its utility in pharmaceutical and materials science applications. The compound is typically supplied as a white to off-white crystalline solid with high purity, ensuring consistent performance in complex synthetic pathways. Proper storage under inert conditions is recommended to maintain its stability over time.
(4-Chloro-2,6-dimethoxyphenyl)boronic acid structure
1067228-90-3 structure
Product Name:(4-Chloro-2,6-dimethoxyphenyl)boronic acid
CAS No:1067228-90-3
MF:C8H10BClO4
MW:216.426601886749
MDL:MFCD04037225
CID:833207
PubChem ID:45108171
Update Time:2025-05-20

(4-Chloro-2,6-dimethoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-2,6-dimethoxyphenyl)boronic acid
    • 4-Chloro-2,6-dimethoxyphenylboronic acid
    • Benzamide, 3-chloro-4-[[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methyl-1-piperazinyl]sulfonyl]-
    • AM686
    • ANW-64527
    • Boronic acid, B-(4-chloro-2,6-dimethoxyphenyl)-
    • CTK6J7908
    • MolPort-005-935-676
    • SBB071102
    • CS-0188011
    • SY292703
    • MFCD04037225
    • AB17015
    • D93342
    • AKOS015890515
    • 4-Chloro-2,6-dimethoxy phenylboronic acid
    • DB-059501
    • DTXSID20668227
    • (4-Chloro-2,6-dimethoxyphenyl)boronicacid
    • 1067228-90-3
    • AS-77545
    • MDL: MFCD04037225
    • Inchi: 1S/C8H10BClO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,11-12H,1-2H3
    • InChI Key: VNYKXENLVGSAOC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(B(O)O)=C(C=1)OC)OC

Computed Properties

  • Exact Mass: 216.0360667g/mol
  • Monoisotopic Mass: 216.0360667g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų

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(4-Chloro-2,6-dimethoxyphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1067228-90-3)(4-Chloro-2,6-dimethoxyphenyl)boronic acid
Order Number:A1226872
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:47
Price ($):188/915
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(4-Chloro-2,6-dimethoxyphenyl)boronic acid Related Literature

Additional information on (4-Chloro-2,6-dimethoxyphenyl)boronic acid

Introduction to (4-Chloro-2,6-dimethoxyphenyl)boronic Acid (CAS No. 1067228-90-3)

(4-Chloro-2,6-dimethoxyphenyl)boronic acid, identified by its CAS number 1067228-90-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, featuring a boronic acid functional group attached to a phenyl ring substituted with chlorine and methoxy groups, exhibits unique chemical properties that make it valuable in various synthetic applications.

The structure of (4-Chloro-2,6-dimethoxyphenyl)boronic acid consists of a benzene ring with chloro substituents at the 4-position and methoxy groups at the 2- and 6-positions. The boronic acid moiety (-B(OH)₂) is particularly noteworthy as it serves as a crucial intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds. This reaction is pivotal in the construction of complex molecular architectures, including those found in pharmaceuticals and fine chemicals.

In recent years, the demand for efficient and selective coupling agents has led to extensive research into boronic acids and their derivatives. The presence of both chloro and methoxy groups in (4-Chloro-2,6-dimethoxyphenyl)boronic acid enhances its reactivity and compatibility with various coupling partners, making it an attractive choice for synthetic chemists. The compound's ability to participate in cross-coupling reactions under mild conditions while maintaining high yields has been demonstrated in numerous studies.

One of the most compelling applications of (4-Chloro-2,6-dimethoxyphenyl)boronic acid is in the synthesis of biologically active molecules. Boronic acids are known to be versatile intermediates in drug discovery, often used to construct heterocyclic compounds that exhibit therapeutic properties. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The chlorine substituent at the 4-position can influence electronic effects and steric hindrance, allowing for fine-tuning of molecular interactions with biological targets.

The methoxy groups at the 2- and 6-positions provide additional functionalization opportunities, enabling chemists to introduce further modifications through etherification or other reactions. This flexibility makes (4-Chloro-2,6-dimethoxyphenyl)boronic acid a valuable building block for constructing complex scaffolds. Recent advances in computational chemistry have also facilitated the design of novel derivatives by predicting their reactivity and binding affinities.

Another area where (4-Chloro-2,6-dimethoxyphenyl)boronic acid finds utility is in materials science. Boron-containing compounds are increasingly being employed in the development of advanced materials due to their unique electronic properties. For example, this compound has been investigated as a precursor for conductive polymers and organic semiconductors. The ability to incorporate boronic acid functionalities into polymer backbones can lead to materials with enhanced thermal stability and mechanical strength.

The synthesis of (4-Chloro-2,6-dimethoxyphenyl)boronic acid typically involves multi-step processes that require careful optimization to ensure high purity and yield. Common synthetic routes include halogenation of dimethoxybenzenes followed by boronation using appropriate reagents such as triisopropyl borate (B(OiPr)₃). The choice of solvents and catalysts can significantly impact the efficiency of these reactions, highlighting the importance of meticulous experimental design.

In conclusion, (4-Chloro-2,6-dimethoxyphenyl)boronic acid (CAS No. 1067228-90-3) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable participation in key synthetic transformations while offering opportunities for further functionalization. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in organic synthesis and drug development.

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Amadis Chemical Company Limited
(CAS:1067228-90-3)(4-Chloro-2,6-dimethoxyphenyl)boronic acid
A1226872
Purity:99%/99%
Quantity:1g/5g
Price ($):188/915
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